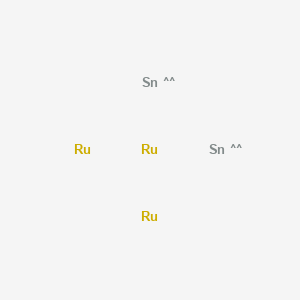![molecular formula C16H13NO4S B14507138 2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 63735-41-1](/img/structure/B14507138.png)
2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione is a chemical compound with a complex structure that includes an isoindole core and a phenylmethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with phenylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The phenylmethanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfoxide or sulfide.
Substitution: The phenylmethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfoxides or sulfides .
Scientific Research Applications
2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione involves the inhibition of serine proteases. The phenylmethanesulfonyl group reacts with the serine residue in the active site of the enzyme, forming a covalent bond and thereby inhibiting the enzyme’s activity . This mechanism is similar to that of other protease inhibitors, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonyl fluoride: A well-known protease inhibitor with a similar mechanism of action.
Hexahydro-1H-isoindole-1,3(2H)-dione derivatives: These compounds have similar structural features and are also studied for their biological activities.
Uniqueness
2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of an isoindole core and a phenylmethanesulfonyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
63735-41-1 |
|---|---|
Molecular Formula |
C16H13NO4S |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-(benzylsulfonylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO4S/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-22(20,21)10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
KJTCRDMZLBUUAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


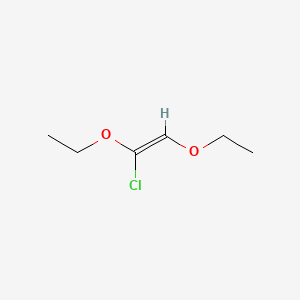
![6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate](/img/structure/B14507061.png)
![4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid](/img/structure/B14507062.png)
![2,2'-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14507068.png)
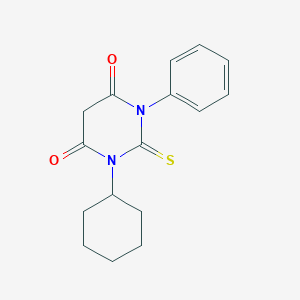



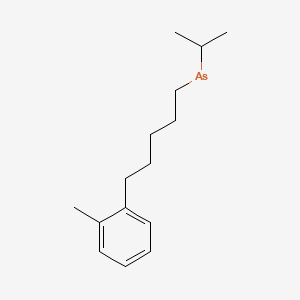

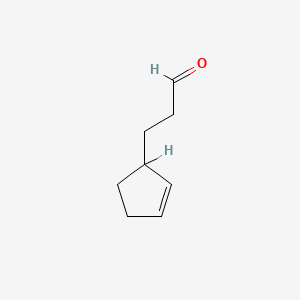
![4-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14507134.png)
![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)
